Product packaging for (1S)-1-(2-chloro-4-fluorophenyl)ethanamine(Cat. No.:CAS No. 1212154-58-9)

(1S)-1-(2-chloro-4-fluorophenyl)ethanamine

Cat. No.: B3176913
CAS No.: 1212154-58-9
M. Wt: 173.61 g/mol
InChI Key: JTMGFESJCXOUCW-YFKPBYRVSA-N
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Description

Significance of Chiral Amines in Advanced Synthetic Chemistry

Chiral amines are of paramount importance in the landscape of synthetic organic chemistry, largely due to their prevalence in biologically active molecules. whiterose.ac.uk It is estimated that over 80% of all drugs and drug candidates incorporate an amine functional group, many of which are chiral. yale.edu The specific three-dimensional arrangement, or stereochemistry, of these amines is often critical to their therapeutic efficacy and safety, as different enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.

In synthetic chemistry, chiral amines are widely utilized as versatile building blocks for the construction of complex molecular architectures. researchgate.net They serve as key intermediates in the synthesis of a vast array of pharmaceuticals and natural products. whiterose.ac.uk Beyond their role as structural components, chiral amines are also employed as resolving agents for the separation of racemic mixtures of acids and as chiral auxiliaries to guide the stereochemical outcome of a reaction. ontosight.ai Furthermore, they can function as chiral bases in enantioselective deprotonation reactions or as ligands for metal catalysts in asymmetric catalysis, enabling the production of chiral molecules with high stereoselectivity. researchgate.netontosight.ai The development of robust and efficient methods for the asymmetric synthesis of chiral amines, therefore, remains a highly active and crucial area of research. yale.edu

Overview of Halogenated Chiral Ethanamines in Contemporary Research

Halogenated chiral ethanamines, a sub-class of phenylethylamine derivatives, are significant motifs in medicinal chemistry and drug discovery. ontosight.ainih.gov The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of an ethanamine can profoundly influence the molecule's physicochemical properties. These modifications can affect factors like lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency or improved pharmacokinetic profiles. whiterose.ac.uk

The 2-phenethylamine scaffold is present in a wide range of biologically active compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov Synthetic halogenated derivatives are explored for their potential as therapeutic agents, including anesthetics, analgesics, and antidepressants. ontosight.ainih.gov Research has shown that various monohalogenated phenylethylamine analogs exhibit distinct behavioral effects that appear to be mediated by catecholaminergic mechanisms. nih.gov

Vicinal chloroamines, which feature a chlorine atom on a carbon adjacent to the amino group, are particularly valuable intermediates in chemical synthesis. nih.gov Asymmetric methods to produce these compounds are of high value because the chlorine atom can be readily displaced by other functional groups, allowing for the straightforward diversification into a wide range of new enantioenriched compounds. nih.gov This utility underscores the continued research interest in developing novel synthetic routes to access halogenated chiral amines for pharmaceutical and chemical applications.

Research Scope and Focus on the (1S) Enantiomer of 1-(2-chloro-4-fluorophenyl)ethanamine

The research focus on (1S)-1-(2-chloro-4-fluorophenyl)ethanamine centers on its role as a specific, enantiomerically pure building block for organic synthesis. The presence of both a chloro and a fluoro substituent on the phenyl ring, combined with a chiral center at the benzylic position, makes it a structurally distinct and potentially valuable intermediate for creating more complex target molecules, particularly in the pharmaceutical industry.

While extensive literature on this specific (1S) enantiomer is not broadly available, its chemical properties can be inferred from data on the racemic mixture.

Table 1: Physicochemical Properties of 1-(2-chloro-4-fluorophenyl)ethanamine (Racemic)
PropertyValueReference
Molecular FormulaC₈H₉ClFN guidechem.com
Molecular Weight173.62 g/mol guidechem.com
CAS Number1098070-11-1 guidechem.com
Topological Polar Surface Area26 Ų guidechem.com
Hydrogen Bond Donor Count1 guidechem.com
Hydrogen Bond Acceptor Count2 guidechem.com
Rotatable Bond Count1 guidechem.com

The synthesis of the (1S) enantiomer is typically achieved through asymmetric methods to ensure high enantiomeric purity. Common strategies include:

Asymmetric Reduction: A primary route involves the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(2-chloro-4-fluorophenyl)ethanone. This transformation can be accomplished using chiral reducing agents or, more commonly, through catalytic hydrogenation or transfer hydrogenation with a chiral metal-ligand complex. Biocatalytic reductions using ketoreductase (KRED) enzymes also offer a green and highly selective alternative.

Chiral Resolution: Another established method is the resolution of the racemic amine. google.com This involves reacting the racemic mixture with a chiral resolving agent, such as a derivative of tartaric acid, to form a pair of diastereomeric salts. google.com These salts exhibit different solubilities, allowing one diastereomer to be separated via crystallization. Subsequently, the desired (1S)-amine can be liberated from the purified salt. google.commdpi.com

Enzymatic Amination: Modern biocatalytic approaches, such as the use of reductive aminase (RedAm) enzymes, can directly convert the precursor ketone into the chiral amine with high conversion and enantiomeric excess. whiterose.ac.uk

The commercial availability of related chiral building blocks, such as the opposite (1R) enantiomer, underscores the utility of this chemical scaffold in research and development pipelines. chemicalregister.com The (1S) enantiomer serves as a key intermediate, enabling chemists to introduce a specific stereocenter and a uniquely substituted aromatic ring into a target molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClFN B3176913 (1S)-1-(2-chloro-4-fluorophenyl)ethanamine CAS No. 1212154-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2-chloro-4-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMGFESJCXOUCW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1s 1 2 Chloro 4 Fluorophenyl Ethanamine

Asymmetric Synthesis Approaches for Enantiopure (1S)-1-(2-chloro-4-fluorophenyl)ethanamine

Asymmetric synthesis is a cornerstone for producing enantiomerically pure compounds. For this compound, this involves creating the chiral center at the carbon atom bonded to the amino group with a high degree of stereoselectivity.

Asymmetric reductive amination of a prochiral ketone is a direct and efficient method for synthesizing chiral primary amines. This strategy involves the condensation of a ketone with an amine source, followed by a stereoselective reduction of the resulting imine or a direct reduction in the presence of an ammonia (B1221849) source.

The primary ketone precursor for the synthesis of this compound via reductive amination is 2'-chloro-4'-fluoroacetophenone (B1630997). nih.govsigmaaldrich.comtcichemicals.comsynquestlabs.com The structure of this ketone, with its distinct electronic and steric properties dictated by the chloro and fluoro substituents on the phenyl ring, is critical for the stereochemical outcome of the reduction. The carbonyl group is the prochiral center that is converted into the chiral amine. The synthesis of this precursor can be achieved through various standard organic chemistry methods.

Table 1: Properties of the Ketone Precursor 2'-Chloro-4'-fluoroacetophenone

PropertyValue
Chemical Name 2'-Chloro-4'-fluoroacetophenone
CAS Number 700-35-6
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
Appearance Colorless to light yellow liquid or solid
Melting Point 47-50 °C

This data is compiled from multiple sources. sigmaaldrich.comsynquestlabs.comchemicalbook.com

The success of asymmetric reductive amination hinges on the use of a chiral catalyst that can effectively differentiate between the two faces of the prochiral imine intermediate. Transition metal complexes, particularly those of ruthenium and rhodium with chiral phosphine (B1218219) ligands, have proven highly effective. google.com Systems based on Ruthenium (Ru) and the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are prominent examples. mdma.chacs.org

In this process, a Ru-BINAP catalyst facilitates the asymmetric transfer hydrogenation of the in situ-formed imine. Ammonium (B1175870) formate (B1220265) or hydrogen gas can serve as the hydrogen source. mdma.ch The choice of the specific BINAP ligand (e.g., (R)-BINAP or (S)-BINAP) determines the stereochemistry of the final amine product. For the synthesis of the (1S)-amine, an appropriately selected chiral catalyst is essential. Research on similar aryl ketones has demonstrated that Ru-catalysts with ligands like Tol-BINAP can achieve high enantioselectivity (ee). mdma.ch For instance, the reductive amination of acetophenone (B1666503) using [Ru(R-TolBINAP)(DMF)xCl2] and ammonium formate yielded (R)-1-phenylethylamine with 93% ee. google.com

Table 2: Examples of Ru-Catalyzed Asymmetric Reductive Amination of Ketones

Ketone SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Reference
Acetophenone[Ru(R-TolBINAP)(DMF)xCl2] / HCOONH₄(R)-1-Phenylethylamine93% google.com
Acetophenone[((R)-tol-binap)RuCl₂] / NH₃/MeOH(R)-1-Phenylethylamine>90% (optimized) mdma.ch
α-alkoxy ketoneRu(2-hydroxynicotinate)₂{(R)-binap} / (NH₄)₂HPO₄Chiral primary amineHigh acs.org

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.comresearchgate.net Enzymes such as transaminases, amine oxidases, and amine dehydrogenases are particularly relevant for chiral amine synthesis. bme.huworktribe.com

Transaminases (TAs), specifically ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone acceptor. mdpi.combme.hu This method is highly attractive for producing enantiopure amines due to the exceptional stereoselectivity of these enzymes. nih.govnih.gov

The synthesis of this compound can be achieved by reacting 2'-chloro-4'-fluoroacetophenone with a suitable amine donor, such as isopropylamine (B41738) or L-alanine, in the presence of an (S)-selective ω-transaminase. elsevierpure.com The reaction equilibrium can be a challenge, but strategies such as using a large excess of the amine donor or removing the ketone co-product can drive the reaction towards the desired amine. nih.govelsevierpure.com Protein engineering has been extensively used to develop transaminases with broader substrate scopes and improved stability, making them suitable for converting bulky aromatic ketones. nih.govdntb.gov.ua

Table 3: Features of Transaminase-Mediated Asymmetric Synthesis

FeatureDescriptionReference(s)
Enzyme Class ω-Transaminase (ω-TA) or Amine Transaminase (ATA) mdpi.comworktribe.com
Cofactor Pyridoxal 5'-phosphate (PLP) bme.hu
Reaction Asymmetric synthesis from a prochiral ketone nih.gov
Selectivity Typically high enantioselectivity (>99% ee achievable) elsevierpure.comnih.gov
Key Challenge Unfavorable reaction equilibrium nih.govelsevierpure.com
Process Solutions Use of co-product removal systems or 'smart' amine donors mdpi.com

Other enzymatic systems also provide routes to chiral amines. While not a direct asymmetric synthesis from a ketone, amine oxidases (AOs) can be used in deracemization processes. nih.govnih.gov In such a system, an amine oxidase selectively oxidizes one enantiomer of a racemic amine to an imine. This imine can then be non-selectively reduced back to the racemic amine, allowing for a gradual conversion of the racemate to a single enantiomer, achieving a theoretical yield of over 50%. nih.govresearchgate.net Directed evolution has been applied to engineer monoamine oxidases (MAO) to accept bulkier aromatic substrates. nih.gov

Amine dehydrogenases (AmDHs) catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. researchgate.netnih.gov This process is highly atom-efficient, producing only water as a byproduct. researchgate.net Similar to transaminases, protein engineering has been crucial in developing AmDHs with substrate specificities suitable for synthesizing a wide range of chiral amines from ketones. nih.gov The application of an engineered AmDH would represent a direct and sustainable route to this compound.

Biocatalytic Pathways for Enantioselective Production

Protein Engineering and Process Optimization for Biocatalytic Efficiency

Biocatalysis, particularly using transaminase (TA) enzymes, presents a highly efficient and environmentally friendly route for synthesizing chiral amines like this compound. rsc.org The process involves the asymmetric amination of a prochiral ketone, in this case, 2-chloro-4-fluoroacetophenone, using an amino donor. mdpi.com

Protein Engineering: Wild-type transaminases often have limitations regarding substrate scope and stability under industrial process conditions. nih.gov Consequently, protein engineering is extensively used to create robust enzyme variants with enhanced catalytic performance. nih.gov Techniques such as directed evolution and rational design have been successfully applied to broaden the substrate range to accept bulky aromatic ketones and to improve thermostability and solvent tolerance. mdpi.comnih.gov For instance, the engineering of an (R)-selective transaminase was crucial in the industrial production of the antidiabetic drug sitagliptin, demonstrating the power of this approach for structurally similar pharmaceutical intermediates. mdpi.comdovepress.com

Process Optimization: To maximize the economic viability and efficiency of transaminase-catalyzed synthesis, several process parameters are optimized. nih.gov A key challenge is overcoming the unfavorable reaction equilibrium that can limit product yield. rsc.org Strategies to shift the equilibrium towards the product include:

Co-product Removal: Employing cascade reactions with other enzymes to remove the ketone byproduct generated from the amino donor. rsc.org

Use of "Smart" Amino Donors: Utilizing amino donors like isopropylamine, where the resulting acetone (B3395972) co-product is volatile or less inhibitory, helps to drive the reaction forward. acs.org

Cofactor Regeneration: Transaminases rely on the pyridoxal 5'-phosphate (PLP) cofactor. While this cofactor is regenerated in the catalytic cycle, ensuring its stability and efficient use is crucial for process efficiency. rsc.orgnih.gov

Through a combination of advanced protein engineering and meticulous process optimization, the biocatalytic synthesis of this compound can achieve high conversion rates and excellent enantiomeric excess (>99% ee). nih.govnih.gov

Chiral Auxiliary-Mediated Syntheses for Controlled Stereochemistry

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry in asymmetric synthesis. numberanalytics.com This method involves the temporary attachment of a chiral molecule to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com For the synthesis of this compound, a prominent approach involves the use of Ellman's chiral tert-butanesulfinamide auxiliary. osi.lv

The general pathway using this auxiliary is as follows:

Condensation: The prochiral ketone, 2-chloro-4-fluoroacetophenone, is condensed with (S)-tert-butanesulfinamide. This reaction typically requires a Lewis acid, such as Ti(OEt)₄, to form the corresponding N-sulfinylketimine.

Diastereoselective Reduction: The C=N bond of the N-sulfinylketimine is then reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride reagent to the opposite face. This results in a highly diastereoselective reduction. Common reducing agents for this step include sodium borohydride (B1222165).

Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary by simple acidic hydrolysis (e.g., using HCl in a protic solvent like methanol), which yields the desired this compound hydrochloride with high enantiopurity. osi.lv

This method is highly effective because the chiral auxiliary can be recovered and reused, and it provides predictable and high levels of stereocontrol. numberanalytics.com

Brønsted Base-Catalyzed Stereoselective Routes for Amine Formation

While the heading specifies a Brønsted base, developments in organocatalysis have shown that chiral Brønsted acids are highly effective for the stereoselective formation of amines from ketones. A key strategy is the direct asymmetric reductive amination (DARA) of a ketone. organic-chemistry.org This one-pot reaction combines a ketone, an amine source, and a reducing agent in the presence of a chiral catalyst.

A notable method involves the cooperative catalysis of an Iridium complex with a chiral phosphoric acid (a Brønsted acid). organic-chemistry.orgnih.govacs.org However, a metal-free alternative uses a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, to catalyze the asymmetric reduction of an in-situ formed imine. lookchem.com

The reaction proceeds via the following mechanism:

The ketone (2-chloro-4-fluoroacetophenone) and an amine (e.g., aniline (B41778) or an ammonia source) condense to form a prochiral imine or iminium ion.

The chiral phosphoric acid catalyst activates the iminium ion through hydrogen bonding, creating a chiral environment around it.

A hydride source, such as 1-hydrosilatrane or a Hantzsch ester, delivers a hydride to one face of the activated imine, leading to the formation of the chiral amine with high enantioselectivity. lookchem.com

This approach is highly advantageous as it is metal-free, operationally simple, and avoids the need to isolate potentially unstable imine intermediates. organic-chemistry.orglookchem.com For the reaction between 4-fluoroacetophenone and aniline, this method has been shown to achieve excellent conversions and high enantiomeric excess. lookchem.com

Enantioselective Hydrogenation of Imine Precursors

The asymmetric hydrogenation of imine precursors is a powerful and atom-economical method for producing chiral amines. This approach involves the direct reduction of a pre-formed or in-situ generated imine using hydrogen gas and a chiral metal catalyst.

For the synthesis of this compound, the corresponding N-H ketoimine is first prepared. A highly effective catalytic system for the hydrogenation of such unprotected N-H imines employs an Iridium-based catalyst featuring a chiral phosphine ligand, such as (S,S)-f-binaphane. The hydrogenation is typically carried out under a hydrogen atmosphere, affording the target chiral amine in high yield and with excellent enantioselectivity.

Catalyst System Substrate Product Yield Enantiomeric Excess (ee)
Ir-(S,S)-f-binaphane N-H Ketoimines Chiral Amines 90-95% Up to 95%

This table summarizes typical results for the enantioselective hydrogenation of N-H imines using an Iridium catalyst, a method applicable to the synthesis of this compound. nih.gov

Racemic Synthesis Routes to 1-(2-chloro-4-fluorophenyl)ethanamine Precursors

While asymmetric synthesis is preferred for producing the pure enantiomer, racemic routes are fundamental for providing the starting materials for resolution or for use in applications where stereochemistry is not critical.

Conventional Racemic Pathways for Halogenated Aromatic Amines

A standard and conventional pathway to racemic 1-(2-chloro-4-fluorophenyl)ethanamine is through the reductive amination of the corresponding ketone, 2-chloro-4-fluoroacetophenone. This is a robust and widely used transformation in organic chemistry. The process typically involves reacting the ketone with an ammonia source (such as ammonia, ammonium acetate, or ammonium chloride) and a reducing agent. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over a metal catalyst like Raney nickel. This one-pot reaction proceeds through the formation of an imine intermediate which is immediately reduced to the racemic amine.

Derivation from Halogenated Aromatic Precursors

The key precursor for both racemic and many asymmetric syntheses is the halogenated aromatic ketone, 2-chloro-4-fluoroacetophenone. The synthesis of this precursor typically starts from simpler halogenated aromatic compounds.

Chiral Resolution and Enantiomeric Enrichment Strategies for 1 2 Chloro 4 Fluorophenyl Ethanamine

Diastereomeric Salt Formation and Crystallization Techniques for Enantiomer Separation

One of the most established and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.

The general process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. One of the diastereomeric salts, being less soluble in the selected solvent system, will preferentially crystallize out of the solution. The solid salt is then isolated by filtration. Subsequently, the desired enantiomer of the amine is recovered from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid. The chiral resolving agent can often be recovered and reused, adding to the economic feasibility of this method on an industrial scale.

The success of this method hinges on several factors: the choice of the resolving agent, the selection of the solvent, and the crystallization conditions (temperature, concentration, and cooling rate). Common chiral resolving agents for amines are chiral carboxylic acids.

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric Acid Carboxylic Acid
(-)-Tartaric Acid Carboxylic Acid
(R)-(-)-Mandelic Acid Carboxylic Acid
(S)-(+)-Mandelic Acid Carboxylic Acid
(+)-Camphor-10-sulfonic acid Sulfonic Acid
(-)-Camphor-10-sulfonic acid Sulfonic Acid
N-Acetyl-L-phenylalanine Amino Acid Derivative
N-Acetyl-D-phenylalanine Amino Acid Derivative

Chromatographic Chiral Separations

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for chiral separations. phenomenex.com The key to this method is the chiral stationary phase (CSP), which creates a chiral environment where the enantiomers can be distinguished. phenomenex.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are the most common and versatile for separating a broad range of chiral compounds, including amines. nih.gov

The separation mechanism involves transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) significantly influences the separation. nih.gov

Table 2: Common HPLC Chiral Stationary Phases for Amine Separation

CSP Type Chiral Selector Example Typical Mobile Phase
Polysaccharide (Immobilized) Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol, Acetonitrile
Polysaccharide (Coated) Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol
Protein-Based α1-acid glycoprotein (B1211001) (AGP) Aqueous Buffers/Organic Modifier
Cyclodextrin-Based Hydroxypropyl-β-cyclodextrin Aqueous Buffers/Acetonitrile
Pirkle-Type (Brush-Type) D-Phenylglycine Hexane/Isopropanol/Dichloromethane

For the specific separation of 1-(2-chloro-4-fluorophenyl)ethanamine, a screening of various polysaccharide-based CSPs under different mobile phase conditions would be a standard approach to develop an effective separation method.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. This technique is known for its high efficiency, rapid analysis times, and reduced solvent consumption, making it a "greener" separation method. chromatographyonline.com

The same types of chiral stationary phases used in HPLC, especially polysaccharide-based CSPs, are also highly effective in SFC. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher throughput compared to HPLC, which is highly advantageous for preparative-scale separations.

Table 3: Illustrative Comparison of HPLC vs. SFC for Chiral Amine Separation

Parameter HPLC SFC
Mobile Phase Hexane/Alcohol or Aqueous/Organic Supercritical CO2 / Alcohol
Typical Run Time 10 - 30 minutes 2 - 10 minutes
Solvent Consumption High Low
Operating Pressure Moderate to High High
Column Temperature Ambient to 60 °C 30 - 50 °C
Environmental Impact Higher Lower

Kinetic Resolution Methodologies

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In this method, the racemic mixture is subjected to a reaction that preferentially converts one enantiomer into a new product, leaving the unreacted, slower-reacting enantiomer in excess. The reaction is stopped before completion (ideally at around 50% conversion) to achieve a high enantiomeric excess (ee) of the unreacted enantiomer.

For chiral amines, enzyme-catalyzed kinetic resolution is a particularly effective strategy. Lipases are commonly used to catalyze the acylation of the amine with an acyl donor. One enantiomer of the amine will fit better into the active site of the enzyme and react much faster than the other. This results in an enantiomerically enriched mixture of the unreacted amine and the acylated product, which can then be easily separated due to their different chemical properties.

Table 4: Example of Enzymatic Kinetic Resolution of a Phenylethylamine Derivative

Enzyme Acyl Donor Solvent Unreacted (S)-Amine ee Reacted (R)-Amide ee
Candida antarctica Lipase B (CAL-B) Ethyl Methoxyacetate Heptane >99% 98%

Note: Data presented is illustrative for a structurally related amine to demonstrate the principle of the method. mdpi.com

Other Emerging Chiral Separation Technologies

While the aforementioned methods are well-established, research into new and improved chiral separation technologies is ongoing. These emerging techniques aim to provide faster, more efficient, and more cost-effective resolutions.

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an applied electric field. For chiral separations, a chiral selector (such as a cyclodextrin) is added to the background electrolyte. mdpi.com CE offers very high separation efficiency, short analysis times, and requires only minute amounts of sample and reagents.

Chiral Membrane Separation: This technology uses membranes that have been functionalized with a chiral selector. acs.org As the racemic mixture passes through the membrane, one enantiomer is preferentially transported across or retained by the membrane, leading to the separation of the enantiomers. This method shows promise for large-scale, continuous separation processes. acs.org

Ion Mobility-Mass Spectrometry (IM-MS): This advanced analytical technique separates ions in the gas phase based on their size, shape, and charge. acs.org By forming diastereomeric complexes with a chiral reference ion, enantiomers can be separated based on their different collision cross-sections (CCS), offering a rapid, separation-free method for chiral discrimination. acs.org

Advanced Analytical Techniques for Enantiopurity and Structural Elucidation of 1s 1 2 Chloro 4 Fluorophenyl Ethanamine

Spectroscopic Methods for Chiral Recognition and Analysis

Spectroscopic methods offer powerful tools for differentiating enantiomers, often by exploiting their differential interaction with a chiral environment, such as chiral molecules or polarized light. These techniques are essential for determining enantiomeric excess (ee) and confirming the absolute configuration of chiral centers.

Circular Dichroism (CD) spectroscopy is an optical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. acs.org While many simple chiral amines like (1S)-1-(2-chloro-4-fluorophenyl)ethanamine may not possess a strong intrinsic chromophore for direct CD analysis, their enantiomeric excess can be determined through the formation of CD-active complexes. acs.org

A common strategy involves the in situ assembly of metal complexes. acs.org For instance, α-chiral primary amines can be condensed with an achiral aldehyde ligand, such as pyridine (B92270) carboxyaldehyde, to form a chiral imine. acs.orgnih.gov This imine then coordinates to a metal ion, like iron(II) or copper(I), to form diastereomeric metal complexes. acs.orgnih.gov These complexes exhibit characteristic metal-to-ligand charge-transfer (MLCT) bands in the visible region of the CD spectrum. nih.govnih.gov The intensity and shape of these CD signals, known as Cotton effects, differ for each enantiomer, allowing for their differentiation. acs.org

By creating calibration curves with samples of known enantiomeric composition, the ee of an unknown sample can be determined with high accuracy, often with an average absolute error of ±5% or less. acs.orgacs.orgrsc.org The speed of CD spectroscopy makes it particularly suitable for the high-throughput screening of samples from asymmetric synthesis reactions. nih.govnih.gov

Table 1: Examples of CD Spectroscopy Methods for Chiral Amine Analysis

MethodReagentsPrincipleReported AccuracySource(s)
In Situ Fe(II) ComplexationIron(II) triflate, Pyridine-2,6-dicarbaldehydeAmine condenses with dialdehyde (B1249045) to form a diimine, which creates a 2:1 octahedral complex with Fe(II). The resulting complex is CD-active.Improves upon previous methods by ~1% absolute error. nih.gov
In Situ Cu(I) ComplexationBINAP-Cu(I), Pyridine carboxyaldehydeAmine is derivatized to an imine, which coordinates with the chiral Cu(I) complex, modulating a CD-active MLCT band.Amenable to rapid screening and simultaneous concentration determination. nih.gov
Exciton-Coupled CD (ECCD)Pyridine chromophores, Fe(II)Chiral imines formed from the amine coordinate to Fe(II), yielding ECCD-active complexes.Average absolute error of ±5%. acs.org

Fluorescence-Based Assays for Amine Concentration and Enantiomeric Purity

Fluorescence spectroscopy provides highly sensitive methods for determining both the concentration and enantiomeric purity of chiral amines. nih.govthermofisher.com These assays often rely on a chiral recognition event that modulates the fluorescence signal of a probe.

One common approach is the fluorescent indicator displacement assay (FIDA). nih.gov In a representative system, a non-fluorescent complex is formed between a fluorophore-containing imine (e.g., derived from 2-naphthylamine) and another molecule. When the chiral amine analyte is introduced, it displaces the fluorescent amine via transimination, causing a "turn-on" fluorescence signal. The intensity of this signal can be correlated to the concentration of the analyte amine. nih.gov This method for determining concentration can be paired with CD spectroscopy for a comprehensive analysis of both reaction yield and enantiomeric excess. nih.gov

For direct enantiomeric purity assessment, sensor arrays can be constructed. A powerful strategy involves the self-assembly of a chiral fluorophore (like a BINOL derivative), an aldehyde-containing molecule (such as 2-formylphenylboronic acid), and the chiral amine analyte. nih.govresearchgate.net This assembly forms diastereomeric iminoboronate esters, which exhibit different fluorescence intensities due to their varying stabilities. nih.gov The differential fluorescence response allows for the discrimination between enantiomers. By analyzing the fluorescence output with statistical methods like linear discriminant analysis, the enantiomeric excess of amines can be determined with high accuracy, with reported prediction errors below 1.6%. nih.govnih.gov

Table 2: Examples of Fluorescence-Based Sensor Systems for Chiral Amines

Sensor System ComponentsPrincipleApplicationSource(s)
2-Naphthylamine, 3-Hydroxypyridine-2-carboxyaldehydeFluorescent Indicator Displacement Assay (FIDA) for transimination.Quantification of α-chiral amine concentration. nih.gov
Chiral diols (BINOL, VANOL), 2-Formylphenylboronic acidSelf-assembly into diastereomeric iminoboronate esters with differential fluorescence.High-throughput screening for enantiomeric excess of amines, amino esters, and amino alcohols. nih.gov
FluorescamineReacts with primary amines to form a fluorescent derivative.General amine detection and quantification. thermofisher.com
Macrocyclic BINOL derivativesHost-guest complexation with chiral carboxylates, modulating fluorescence.Enantioselective recognition and ee determination of chiral carboxylates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. For chiral analysis, the key challenge is to overcome the isochronous nature of enantiomers in an achiral environment, meaning they produce identical NMR spectra. This is achieved by introducing a chiral auxiliary that interacts with the enantiomers to create a diastereomeric environment. rsc.orgacs.org

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte's enantiomers. nih.gov These diastereomeric complexes have different geometries and exist in equilibrium, resulting in distinct chemical shifts (anisochrony) for the corresponding nuclei in the NMR spectrum. rsc.orgacs.org The relative integration of these separated signals provides a direct measure of the enantiomeric excess. rsc.org

The effectiveness of a CSA depends on the formation of the diastereomeric complexes, which is influenced by factors like the nature of the solvent, temperature, and the concentrations of the analyte and CSA. acs.orgrsc.org Non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) are often preferred as they minimize competition with the analyte for binding to the CSA. rsc.org A wide variety of CSAs have been developed for amines, including those derived from BINOL, crown ethers, and natural products like isomannide. nih.govrsc.orgnih.govnih.gov

Table 3: Selected Chiral Solvating Agents (CSAs) for NMR Analysis of Amines

Chiral Solvating AgentAnalyte ClassKey FeatureSource(s)
(R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphateSecondary aminesForms diastereomeric complexes with well-resolved signals in ¹H and ¹⁹F NMR. rsc.org
Benzene tricarboxamide-based hydrogelatorsDiamines, MonoaminesGelator host system elicits distinct chemical shifts for guest amine enantiomers. rsc.org
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidAliphatic amines and amino alcoholsForms host-guest complexes, though discrimination varies by substrate. nih.gov
Dehydroabietylamine derivativesCarboxylic acids (as ammonium (B1175870) salts)Ionic functionality can provide improved enantiomeric resolution in ¹⁹F NMR. nih.gov
Derivatization Strategies for Enhanced NMR Enantiomeric Discrimination

An alternative to CSAs is the use of Chiral Derivatizing Agents (CDAs). A CDA is an enantiomerically pure reagent that reacts covalently with the functional group of the analyte—in this case, the primary amine of this compound—to form a stable pair of diastereomers. researchgate.netnih.gov Because these diastereomers have distinct chemical properties, they typically show well-resolved signals in the NMR spectrum, allowing for reliable quantification of the ee. nih.gov

A versatile method is the three-component derivatization protocol, where a chiral primary amine reacts with an achiral aldehyde-boronic acid template (e.g., 2-formylphenylboronic acid) and an enantiopure chiral selector (e.g., (S)-BINOL or pinanediol). researchgate.netacs.org This reaction forms a pair of diastereomeric iminoboronate esters whose imine proton resonances are often baseline-resolved in the ¹H NMR spectrum. researchgate.net

Furthermore, incorporating fluorine atoms into the CDA or the analyte itself enables the use of ¹⁹F NMR spectroscopy. acs.orgnih.gov ¹⁹F NMR offers several advantages, including a wider chemical shift range, high sensitivity, and the absence of background signals in typical organic molecules, often leading to superior signal separation for the diastereomers. nih.govacs.org

Mass spectrometry (MS) is a powerful analytical technique valued for its high sensitivity, specificity, and ability to determine the molecular weight and structure of compounds. nih.govosti.gov Since enantiomers have identical masses, MS alone cannot distinguish them. Therefore, it must be coupled with a chiral separation method, most commonly liquid chromatography (LC) using a chiral stationary phase (CSP). mdpi.comnih.gov

In chiral LC-MS, the enantiomers of a compound like this compound are separated based on their differential interactions with the CSP in the chromatography column. The separated enantiomers then elute at different retention times and are introduced into the mass spectrometer for detection and quantification. mdpi.com This provides unequivocal evidence of a successful enantiomeric separation and allows for trace-level quantification, which is crucial for pharmacokinetic studies. osti.govnih.gov

In some cases, chiral derivatization is employed prior to LC-MS analysis. Reacting the amine with a chiral derivatizing agent creates diastereomers that can often be more easily separated on a standard (achiral) reversed-phase column. nih.gov This approach can also enhance ionization efficiency and detection sensitivity in the mass spectrometer. nih.gov The combination of chromatographic separation with the high specificity of MS detection makes LC-MS a robust and reliable platform for chiral analysis in complex matrices. mdpi.com

Chromatographic Detection and Quantification of Enantiomers

The accurate determination of enantiomeric purity is critical in the synthesis and application of chiral compounds. For this compound, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, especially when coupled with advanced detectors capable of distinguishing between stereoisomers.

Integration of HPLC with Chiroptical and Mass Spectrometric Detectors

The hyphenation of HPLC with chiroptical and mass spectrometric detectors provides a powerful platform for the comprehensive analysis of chiral amines. Chiroptical detectors, such as Circular Dichroism (CD) detectors, are inherently sensitive to the three-dimensional structure of chiral molecules, allowing for the differentiation and quantification of enantiomers. nih.gov When an enantiomeric mixture passes through a CD detector, each enantiomer exhibits a unique CD spectrum, which can be used for its identification and the determination of enantiomeric excess (ee).

Mass Spectrometry (MS) coupled with HPLC (LC-MS) offers high sensitivity and selectivity for the detection and quantification of analytes. While MS itself is not an inherently chiral technique, it becomes exceptionally powerful for enantiomeric analysis when paired with a chiral chromatographic separation. For the analysis of this compound, LC-MS/MS (tandem mass spectrometry) can provide structural information and sensitive quantification through methods like Selected Reaction Monitoring (SRM). nih.gov This allows for the precise measurement of the target analyte even in complex matrices.

The integration of these detectors offers a multi-faceted analytical approach. A typical setup would involve a chiral HPLC column to separate the enantiomers, followed by a UV detector for general quantification, a CD detector for enantiomer-specific information, and an MS detector for sensitive and selective confirmation of the analyte's identity and concentration. nih.govsci-hub.se

Detector TypePrinciple of OperationApplication for this compound
Chiroptical (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govDirect detection and quantification of the (S)- and (R)-enantiomers, determination of enantiomeric excess. nih.gov
Mass Spectrometry (MS) Ionizes chemical compounds to generate charged molecules and measures their mass-to-charge ratio. sci-hub.seHighly sensitive and selective quantification, structural confirmation of the amine. sci-hub.semdpi.com

High-Throughput Screening Protocols for Chiral Amine Analysis

The discovery and optimization of synthetic routes to chiral amines often necessitate the rapid analysis of a large number of samples. High-throughput screening (HTS) protocols are essential for this purpose, enabling the efficient determination of yield and enantioselectivity. nih.govenamine.net

One innovative HTS method involves the use of a fluorescent indicator displacement assay to quantify the concentration of α-chiral primary amines. nih.gov This can be combined with a Circular Dichroism (CD) active Fe(II) complex to determine the enantiomeric excess. nih.gov The process involves the displacement of a fluorophore by the chiral amine analyte, leading to a measurable fluorescence signal that correlates with the amine's concentration. nih.gov

Another advanced HTS technique leverages ¹⁹F NMR spectroscopy for the analysis of fluorine-containing compounds like this compound. nih.gov This method allows for the simultaneous determination of both yield and enantioselectivity with significantly improved time efficiency compared to traditional chromatographic methods. nih.gov Given the presence of a fluorine atom in the target molecule, this approach is particularly well-suited for its analysis. The platform can screen over 1,000 samples in a day, making it ideal for applications in directed evolution and biocatalysis. nih.gov

HTS ProtocolCore TechnologyKey Advantages
Fluorescence Displacement Assay with CD Fluorescence spectroscopy and Circular Dichroism. nih.govRapid determination of both concentration and enantiomeric excess. nih.gov
¹⁹F NMR-based Assay Nuclear Magnetic Resonance spectroscopy. nih.govHigh-throughput, simultaneous measurement of yield and enantioselectivity, ideal for fluorinated compounds. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides an unambiguous three-dimensional structure of a compound in its crystalline state. nih.gov The determination of the absolute structure is possible due to the phenomenon of anomalous scattering (or resonant scattering). mit.edued.ac.uk

When X-rays interact with the electrons of an atom, a small phase shift occurs, which is dependent on the element and the X-ray wavelength. mit.edu For a non-centrosymmetric crystal, which is necessary for a pure enantiomer, the intensities of Friedel pairs of reflections (hkl and -h-k-l) will be different in the presence of an anomalous scatterer. nih.gov This difference, known as the Bijvoet difference, allows for the determination of the absolute structure. researchgate.net

The presence of a chlorine atom in this compound makes it a good candidate for absolute configuration determination by X-ray crystallography, as chlorine is a sufficiently heavy atom to produce a significant anomalous scattering signal. mit.edu Modern techniques and detectors have even made it possible to determine the absolute configuration for molecules containing only lighter atoms like oxygen. mit.edu The Flack parameter is a key metric used in refining the crystal structure to confidently assign the absolute configuration; a value close to 0 indicates the correct configuration, while a value near 1 suggests the inverted structure. nih.goved.ac.uk

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy employed to improve the analytical performance of chromatographic methods for compounds that may otherwise exhibit poor separation or detection characteristics. sci-hub.se For this compound, derivatization can be used to enhance its detectability by UV or fluorescence detectors, improve its ionization efficiency in mass spectrometry, and facilitate the separation of its enantiomers on a non-chiral column. sci-hub.semdpi.com

The primary amino group of the target molecule is the primary site for derivatization. Common derivatization strategies include:

Introduction of a Chromophore or Fluorophore : Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be reacted with the amine to attach a group that strongly absorbs UV or fluorescent light, thereby increasing detection sensitivity. sci-hub.se

Improving Mass Spectrometric Response : Derivatization can be used to introduce a readily ionizable group, enhancing the signal in ESI-MS. sci-hub.se For instance, reagents can be designed to introduce a permanent positive charge or a group with high proton affinity.

Enantiomeric Resolution : The amine can be reacted with a chiral derivatizing agent of known absolute configuration to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. mdpi.com A commonly used class of reagents for this purpose is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA) and its analogs. mdpi.com

Derivatization StrategyExample Reagent(s)Purpose
Enhanced UV/Fluorescence Detection Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl) sci-hub.seIncreases the molar absorptivity or fluorescence quantum yield for more sensitive detection. sci-hub.se
Improved MS Ionization Reagents that introduce a quaternary ammonium group.Enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).
Formation of Diastereomers Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA) mdpi.comEnables the separation of enantiomers on a non-chiral stationary phase by converting them into diastereomers. mdpi.com

Research Applications and Derivatization Studies of 1s 1 2 Chloro 4 Fluorophenyl Ethanamine

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral amines are fundamental components in stereoselective organic synthesis, where they are utilized as resolving agents, chiral auxiliaries, and, most importantly, as integral structural units in the final target molecule. bldpharm.com The demand for enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries, has highlighted the importance of readily available chiral building blocks like (1S)-1-(2-chloro-4-fluorophenyl)ethanamine. The biological activity of a molecule is often dependent on its specific three-dimensional arrangement, making the use of single-enantiomer building blocks critical.

This compound functions as a versatile scaffold for the construction of more complex molecules. The primary amine group provides a reactive handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more intricate structures. The substituted phenyl ring also offers sites for further functionalization, although the primary amine is typically the most reactive site. The synthesis of fine chemicals, which are pure, single substances produced in limited quantities, often relies on such specific building blocks to achieve high levels of purity and stereoselectivity.

The synthesis of active pharmaceutical ingredients (APIs) is a major area where chiral building blocks are indispensable. Chiral 1,2-diamines, which can be synthesized from chiral amines, are recognized as a crucial structural motif in many bioactive natural products and pharmaceutical compounds. nih.gov

Research into novel therapeutics has demonstrated the utility of structures derived from precursors related to this compound. For example, extensive research on spirooxindole-based compounds as inhibitors of the Murine Double Minute 2 (MDM2) protein, a key regulator of the p53 tumor suppressor, has led to the discovery of potent anti-cancer agents. nih.gov One such potent and orally active MDM2 inhibitor, AA-115/APG-115, which has entered clinical trials, features a 4′-(3-chloro-2-fluorophenyl) substituent on its pyrrolidine (B122466) core. nih.gov While not directly synthesized from the title compound, this illustrates the significance of the chloro-fluorophenyl moiety in designing molecules with high binding affinity and cellular activity for specific biological targets. nih.gov The synthesis of such complex molecules often involves the coupling of various chiral fragments, and this compound represents a key starting material for creating such fragments.

While the primary documented applications for this compound are in pharmaceutical research, its structural features suggest potential use as a precursor for novel agrochemicals and industrial chemicals. In the agrochemical industry, the development of enantiomerically pure pesticides and herbicides is of growing interest to enhance efficacy and reduce environmental impact. The specific stereochemistry and halogenated aromatic ring of this amine could be leveraged to create new active ingredients with targeted biological activity. In industrial chemistry, it could serve as a monomer or a modifying agent in the synthesis of specialty polymers or other materials where chirality and specific intermolecular interactions are desired. However, specific examples of its application in these sectors are not extensively documented in the available literature.

Modern drug discovery heavily relies on the screening of large collections of compounds, known as compound libraries, to identify new hit molecules. enamine.net The creation of these libraries benefits significantly from the use of chiral building blocks to introduce structural diversity and three-dimensionality, which is crucial for interaction with biological targets.

Companies that specialize in chemical synthesis for drug discovery offer extensive collections of chiral building blocks, including a wide array of primary and secondary amines. enamine.net These building blocks are used to generate libraries of related compounds (e.g., amide or sulfonamide libraries) that systematically explore the chemical space around a core scaffold. This compound is an ideal candidate for inclusion in such synthesis programs. By reacting it with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles, a focused library of compounds can be rapidly generated. These libraries, containing the fixed chiral core of the amine, can then be screened in various biological assays to identify new leads for drug development programs. enamine.net

Utilization in Asymmetric Catalysis and Ligand Design

Asymmetric catalysis, which uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a cornerstone of modern chemical manufacturing. The performance of these catalysts is critically dependent on the structure of the chiral ligand that coordinates to the metal center. nih.gov

Chiral amines and their derivatives, such as diamines and amino alcohols, are among the most important classes of ligands for asymmetric catalysis. nih.gov They can coordinate to a variety of transition metals, creating a chiral environment that directs the stereochemical outcome of a reaction.

This compound is a suitable starting material for the synthesis of new chiral ligands. Its primary amine group can be readily converted into other functionalities, such as phosphines or imines, to create bidentate or polydentate ligands. For instance, chiral 1,2-diamines are powerful ligands in transition metal-catalyzed asymmetric reactions. nih.gov Research has shown that related chiral amines, such as 1-(4-fluorophenyl)ethylamine, can be used to synthesize chiral metal complexes. rsc.org In one study, this amine was reacted with cobalt(II) chloride to form a tetrachlorocobaltate salt, demonstrating the ability of such amines to act as ligands and influence the resulting crystal structure. rsc.org While this specific study focused on crystal engineering, it underscores the principle that chiral amines derived from substituted phenylethylamines can be readily incorporated into metal complexes, which is the first step toward developing a new catalytic system. The synthesis of chiral phosphine (B1218219) ligands, which are highly effective in many asymmetric transformations, often starts from chiral precursors, and amines can serve as a source of chirality. nih.gov The unique electronic and steric properties of the 2-chloro-4-fluorophenyl group could lead to the development of ligands with novel reactivity and selectivity in metal-catalyzed reactions. nih.gov

Application as Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of a chiral auxiliary relies on its ability to create a diastereomeric intermediate that sterically or electronically biases the approach of a reagent to one face of the molecule.

While direct literature on this compound as a chiral auxiliary is specific, its structural features are analogous to widely used phenylethylamine-based auxiliaries. For instance, (S)-1-phenylethylamine is a classic chiral auxiliary. By extension, this compound can be employed in similar roles. It can be converted into an amide by reaction with a carboxylic acid derivative. This chiral amide can then influence the stereochemical outcome of reactions such as α-alkylation of the corresponding enolate or diastereoselective reductions of a ketone incorporated into the acyl portion. The substituted phenyl ring may offer unique steric and electronic properties to enhance diastereoselectivity compared to simpler, unsubstituted analogues.

Derivatization for Functionalization and Novel Compound Generation

The primary amine of this compound serves as a key functional group for a wide array of derivatization reactions, enabling the generation of diverse and complex molecules.

Chiral thiourea (B124793) derivatives have gained significant attention as powerful organocatalysts, particularly in reactions requiring hydrogen bond-donating activation. mdpi.com The synthesis of thiourea derivatives from this compound can be readily achieved by reacting the amine with an appropriate isothiocyanate. This addition reaction typically proceeds smoothly to yield the corresponding N,N'-disubstituted thiourea. mdpi.com

The resulting chiral thiourea, featuring the (1S)-1-(2-chloro-4-fluorophenyl)ethyl moiety, can act as a bifunctional catalyst. The thiourea group can activate electrophiles and orient substrates through a network of hydrogen bonds, while the chiral backbone induces enantioselectivity. These derivatives are potential catalysts for a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.com

Table 1: Synthesis of a Representative Thiourea Derivative

Reactant 1 Reactant 2 Product Structure Potential Application

Coordination compounds, consisting of a central metal ion bonded to one or more ligands, are fundamental in areas from catalysis to materials science and medicine. libretexts.org The primary amine group in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate covalent bond. libretexts.orglibretexts.org

As a monodentate ligand, it can coordinate to various transition metals such as copper(II), platinum(II), or rhodium(III). The resulting metal complexes will be chiral due to the incorporation of the enantiopure amine. The study of such complexes can provide insights into the influence of the ligand's steric and electronic properties on the geometry, stability, and reactivity of the coordination sphere. stanford.edu For instance, reacting it with a suitable metal salt like copper(II) chloride could yield a complex where the amine coordinates to the copper center. The properties of such complexes, including their color and magnetic behavior, are dictated by the metal's d-electron configuration and the coordination environment. youtube.com

Table 2: Potential Metal Complexes

Ligand Metal Salt Potential Complex Coordination Number
This compound Copper(II) Chloride [Cu(C₈H₉ClFN)₄]Cl₂ 4 or 6

The amine can be incorporated into more complex heterocyclic structures. A notable example is its potential use in the synthesis of spirooxindolo-β-lactams. These scaffolds are of significant interest in medicinal chemistry. A common route to these molecules is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.govacs.org

In this context, this compound can be used to form the requisite imine (a Schiff base) through condensation with an isatin (B1672199) derivative. This chiral imine can then react with a ketene, generated in situ from a phenylacetic acid derivative, to yield the spirooxindolo-β-lactam. nih.govacs.org The stereochemistry of the starting amine would direct the formation of specific diastereomers of the final product, making this a diastereoselective synthesis. nih.govacs.org

Table 3: Key Steps in Spirooxindolo-β-Lactam Synthesis

Step Reactants Intermediate/Product Reaction Type
1 This compound + Isatin Chiral Isatin Imine Condensation

Chiral chromatography is a primary technique for separating enantiomers. nih.gov This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.

This compound can be utilized in both capacities.

As a Chiral Derivatizing Agent: It can be reacted with a racemic mixture of chiral carboxylic acids, for example, to form a mixture of diastereomeric amides. These diastereomers have different physical properties and can be separated using standard HPLC or GC.

To Create a Chiral Stationary Phase: The amine can be covalently bonded to a support matrix, such as silica (B1680970) gel. This modified support can then be packed into an HPLC column to create a CSP. The enantioselective separation of racemic compounds on this CSP would occur due to differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector. nih.gov The separation of piperidine (B6355638) derivatives has been achieved using similar cellulose-based CSPs. nih.gov

Piperazine (B1678402) and related diamine scaffolds are privileged structures in medicinal chemistry. Synthesizing these structures in an enantiomerically pure form is highly desirable. "Orthogonal protection" refers to the use of protecting groups that can be removed under different conditions, allowing for selective functionalization at various points in a molecule. biu.ac.ilrsc.org

This compound can serve as a chiral starting material for these scaffolds. For example, a synthetic route could involve the N-alkylation of the amine with a suitable electrophile containing a second, protected amine functionality. Subsequent cyclization and protecting group manipulations could lead to orthogonally protected, substituted piperazines. rsc.org A general strategy might involve reductive amination with a protected amino-aldehyde, followed by deprotection and intramolecular cyclization to form the piperazine ring. This approach allows the chiral center from the original amine to be installed into the final heterocyclic scaffold. nih.gov

Future Research Directions for 1s 1 2 Chloro 4 Fluorophenyl Ethanamine

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in the pharmaceutical and chemical industries. ispe.orgnih.govmdpi.com For (1S)-1-(2-chloro-4-fluorophenyl)ethanamine, a primary focus is the innovation of synthetic pathways that are not only efficient but also environmentally benign.

Future research will likely prioritize the following:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and sustainable route to chiral amines. nih.gov Amine transaminases can facilitate the asymmetric synthesis of these compounds, often with high enantiomeric excess and under mild reaction conditions. semanticscholar.org Research into engineering more robust and substrate-specific transaminases will be crucial.

Greener Solvents and Reagents: A significant aspect of sustainable synthesis is the replacement of hazardous organic solvents with safer alternatives like water or bio-derived solvents. ispe.orgmdpi.com Additionally, the use of catalytic reagents over stoichiometric ones is a core tenet of green chemistry that minimizes waste generation. ispe.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. nih.gov Asymmetric hydrogenation, for instance, is a process with excellent atom economy, producing minimal byproducts. nih.govacs.org

Interactive Table: Comparison of Synthetic Strategies
StrategyKey AdvantagesResearch Focus
Biocatalysis High enantioselectivity, mild conditions, renewable catalysts.Enzyme engineering for broader substrate scope and stability.
Continuous Flow Improved process control, higher yields, reduced waste.Optimization of reactor design and integration with real-time analytics.
Green Solvents Reduced environmental impact and improved safety.Identification and application of novel, biodegradable solvent systems.
Asymmetric Hydrogenation Excellent atom economy, high efficiency.Development of new, highly active and selective catalysts.

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The synthesis of enantiomerically pure this compound heavily relies on asymmetric catalysis. The development of novel and more efficient catalytic systems is a perpetual frontier in this field.

Key areas for future exploration include:

Transition Metal Catalysis: The asymmetric hydrogenation of the precursor ketone, 1-(2-chloro-4-fluorophenyl)ethanone, is a common synthetic route. vulcanchem.com Research is ongoing to discover new chiral ligands for transition metals like ruthenium, rhodium, and iridium, which can lead to even higher enantioselectivities. researchgate.netnih.gov The design of modular chiral ligands allows for fine-tuning of the catalyst's properties for optimal performance. nih.gov

Organocatalysis: Chiral organocatalysts, such as those based on phosphoric acids or thioureas, present a metal-free alternative for asymmetric reductions. researchgate.netrsc.org These catalysts are often less sensitive to air and moisture, making them attractive for industrial applications. Future work will likely focus on expanding the scope and efficiency of these catalysts for the synthesis of chiral amines. alfachemic.com

Dual Catalysis Systems: The combination of different catalytic modes, such as a transition metal catalyst with an organocatalyst or a biocatalyst, can lead to novel reactivity and improved selectivity. frontiersin.org These hybrid systems are a promising area for achieving transformations that are difficult with a single catalyst.

Interactive Table: Emerging Catalytic Systems
Catalyst TypeMechanismAdvantagesFuture Research
Chiral Transition Metal Complexes Asymmetric Hydrogenation/Transfer HydrogenationHigh activity and enantioselectivity.New ligand design, lower catalyst loading.
Chiral Organocatalysts Asymmetric ReductionMetal-free, robust, readily available.Broader substrate scope, improved turnover numbers.
Biocatalysts (e.g., IREDs) Enzymatic ReductionHigh stereospecificity, green conditions.Protein engineering for enhanced stability and activity.
Dual Catalysis Cooperative/Hybrid CatalysisSynergistic effects, novel transformations.Understanding catalyst compatibility and reaction mechanisms.

Expansion of Research Applications in Emerging Fields of Chemical Science

While this compound is a known building block, its potential applications are not fully exhausted. Future research will likely uncover new uses for this versatile chiral amine.

Potential new frontiers include:

Medicinal Chemistry: The 2-chloro-4-fluorophenyl moiety is a feature in some biologically active compounds. nih.gov This amine could serve as a scaffold for the synthesis of novel therapeutic agents targeting a range of diseases. Its structural features may enhance binding affinity to biological targets. vulcanchem.com

Materials Science: Chiral molecules can impart unique properties to materials. Research into the incorporation of this compound into polymers or as a component in chiral stationary phases for chromatography could lead to new functional materials.

Asymmetric Synthesis: Beyond its role as a precursor, the amine itself can be used as a chiral auxiliary or a resolving agent for other racemic compounds. Exploring its utility in these roles could provide new tools for synthetic chemists.

Integration of Advanced Analytical and Computational Tools for Comprehensive Characterization and Predictive Modeling

To support the development of new synthetic routes and applications, advanced analytical and computational methods are indispensable.

Future efforts in this area will focus on:

Advanced Analytical Techniques: The precise determination of enantiomeric excess is critical. The development of new chiral stationary phases for gas chromatography (GC) and high-performance liquid chromatography (HPLC) will continue to be important. mdpi.comwiley.com High-throughput screening methods, which can rapidly assess the yield and enantiomeric excess of a reaction, will accelerate the discovery of new catalysts and reaction conditions. nih.gov Techniques like mass spectrometry coupled with chiral derivatization reagents are also powerful tools for chiral analysis. acs.orgresearchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms and the origins of enantioselectivity. acs.org Predictive modeling can help in the rational design of new catalysts and in understanding the interactions of this compound with biological targets. The use of AI and machine learning can also help predict optimal reaction conditions, minimizing waste and experimental effort. ispe.org

Q & A

Q. What are the key considerations for optimizing the synthesis of (1S)-1-(2-chloro-4-fluorophenyl)ethanamine to ensure high enantiomeric purity?

Methodological Answer: Synthesis optimization involves selecting chiral catalysts (e.g., asymmetric hydrogenation catalysts) and controlling reaction conditions (temperature, solvent polarity). For example, enantioselective reduction of ketone precursors using chiral auxiliaries or enzymes (e.g., ketoreductases) can achieve >95% enantiomeric excess (ee) . Post-synthesis purification via chiral column chromatography or recrystallization with resolving agents (e.g., tartaric acid derivatives) further enhances purity.

Q. How can structural characterization techniques distinguish this compound from its enantiomer or positional isomers?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration by analyzing the spatial arrangement of substituents (e.g., Cl and F positions on the phenyl ring) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with retention times validated against reference standards .
  • NMR spectroscopy : Observes splitting patterns in 19F^{19}\text{F} or 1H^{1}\text{H} spectra due to differing electronic environments (e.g., para-fluorine vs. meta-chlorine effects) .

Q. What in vitro assays are suitable for preliminary screening of biological activity in neuropharmacology research?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., 3H^3\text{H}-labeled ligands) quantify affinity for serotonin or dopamine receptors .
  • Functional assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells expressing target GPCRs .
  • Enzyme inhibition studies : Evaluate monoamine oxidase (MAO) inhibition using fluorometric or spectrophotometric methods .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed when scaling up production for preclinical studies?

Methodological Answer:

  • Dynamic kinetic resolution (DKR) : Combines enantioselective catalysis with in-situ racemization of intermediates to maximize yield and ee .
  • Crystallization-induced diastereomer transformation (CIDT) : Uses diastereomeric salts (e.g., with dibenzoyl-L-tartaric acid) to isolate the desired enantiomer .
  • Process analytical technology (PAT) : Monitors ee in real-time via inline FTIR or Raman spectroscopy to adjust reaction parameters .

Q. What computational strategies predict interactions between this compound and neuronal receptors?

Methodological Answer:

  • Molecular docking : Uses software like AutoDock Vina to model ligand-receptor binding poses, prioritizing halogen-bonding interactions (Cl/F with aromatic residues) .
  • Molecular dynamics (MD) simulations : Assesses stability of ligand-receptor complexes in lipid bilayers over 100+ ns trajectories .
  • Free-energy perturbation (FEP) : Quantifies binding affinity differences between enantiomers by calculating ΔΔG values .

Q. How do structural modifications (e.g., halogen substitution) impact metabolic stability in hepatic microsomal assays?

Methodological Answer:

  • Comparative CYP450 metabolism studies : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Fluorine at the 4-position reduces oxidative metabolism due to electron-withdrawing effects, while chlorine at the 2-position may sterically hinder CYP3A4 binding .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to identify hydroxylation or dehalogenation products .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported receptor binding affinities across studies?

Methodological Answer:

  • Standardize assay conditions : Control variables like buffer pH, temperature, and receptor expression levels (e.g., transient vs. stable transfection) .
  • Validate ligands : Use traceable reference compounds (e.g., NIMH Chemical Synthesis Program standards) to calibrate assays .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for inter-lab variability .

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Feasible Synthetic Routes

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(1S)-1-(2-chloro-4-fluorophenyl)ethanamine
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(1S)-1-(2-chloro-4-fluorophenyl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.